Cas no 173458-77-0 (7-Benzyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-ol)

7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyrrolopyrimidine core with benzyl and methyl substituents. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting kinase inhibition or nucleotide-related pathways. The presence of the hydroxyl group at the 4-position enhances its reactivity, enabling further functionalization. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture supports precise modifications for structure-activity relationship (SAR) studies. Researchers value this scaffold for its potential in developing therapeutic agents, particularly in oncology and inflammation research, due to its affinity for key enzymatic targets.
7-Benzyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-ol structure
173458-77-0 structure
Product Name:7-Benzyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-ol
CAS No:173458-77-0
MF:C15H15N3O
MW:253.299103021622
MDL:MFCD26398718
CID:2124239
PubChem ID:135513648
Update Time:2025-10-23

7-Benzyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-hydroxy-5,6-dimethyl-7-benzyl-pyrrolo[2,3-d]pyrimidine
    • 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
    • CZWRTMRQPGTVBF-UHFFFAOYSA-N
    • Z2472860100
    • 5,6-Dimethyl-7-benzyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4-one
    • CID 135513648
    • 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 3,7-dihydro-5,6-dimethyl-7-(phenylmethyl)-
    • 7-Benzyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-ol
    • MDL: MFCD26398718
    • Inchi: 1S/C15H15N3O/c1-10-11(2)18(8-12-6-4-3-5-7-12)14-13(10)15(19)17-9-16-14/h3-7,9H,8H2,1-2H3,(H,16,17,19)
    • InChI Key: CZWRTMRQPGTVBF-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=CN1)N(CC1C=CC=CC=1)C(C)=C2C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 376
  • Topological Polar Surface Area: 46.4

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 472.8±55.0 °C at 760 mmHg
  • Flash Point: 239.8±31.5 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C
  • pka: 12.65±0.20(Predicted)

7-Benzyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-ol Security Information

7-Benzyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B537678-10mg
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
173458-77-0
10mg
$ 50.00 2022-06-07
TRC
B537678-50mg
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
173458-77-0
50mg
$ 185.00 2022-06-07
TRC
B537678-100mg
7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
173458-77-0
100mg
$ 295.00 2022-06-07
Enamine
EN300-263210-0.05g
7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
173458-77-0 95%
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EN300-263210-0.25g
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EN300-263210-0.5g
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$2152.0 2024-06-18

Additional information on 7-Benzyl-5,6-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-ol

Recent Advances in the Study of 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 173458-77-0)

The compound 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 173458-77-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, belonging to the pyrrolopyrimidine class, has been investigated for its role as a kinase inhibitor and its implications in various disease pathways, particularly in oncology and inflammatory disorders. Recent studies have focused on elucidating its molecular mechanisms, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in cell proliferation and survival. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exhibits potent inhibitory activity against certain tyrosine kinases, which are often dysregulated in cancers. The study utilized X-ray crystallography to reveal the compound's binding mode within the kinase active site, providing valuable insights for further structure-activity relationship (SAR) optimization.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol showed significant suppression of pro-inflammatory cytokines in vitro, suggesting its utility in treating chronic inflammatory conditions. The study highlighted the importance of the benzyl and dimethyl substitutions in modulating the compound's biological activity and selectivity.

Another area of interest is the compound's pharmacokinetic profile. Recent preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, with promising results indicating good oral bioavailability and metabolic stability. These findings, published in Drug Metabolism and Disposition, underscore the compound's potential as a lead candidate for further drug development. However, challenges such as off-target effects and toxicity profiles remain to be addressed in future studies.

Looking ahead, researchers are focusing on the synthesis of novel analogs of 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol to enhance its therapeutic index and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, particularly for oncology indications. The ongoing research underscores the importance of this molecule as a versatile scaffold in drug discovery and its potential to address unmet medical needs.

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